Desacetyl Diltiazem-d3

Catalog No.
S875651
CAS No.
1246815-32-6
M.F
C20H24N2O3S
M. Wt
375.501
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetyl Diltiazem-d3

CAS Number

1246815-32-6

Product Name

Desacetyl Diltiazem-d3

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one

Molecular Formula

C20H24N2O3S

Molecular Weight

375.501

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3

InChI Key

NZHUXMZTSSZXSB-JYDNCUBTSA-N

SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC

Synonyms

(2S-cis)-5-[(Dimethylamino-d3)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one; Deacetyl-d-diltiazem-d3; Deacetyldiltiazem-d3;

Internal Standard for Mass Spectrometry

Desacetyl Diltiazem-d3 is primarily used as an internal standard (IS) in quantitative mass spectrometry (MS) experiments involving Diltiazem, its parent drug. An internal standard is a compound with similar chemical properties to the analyte (Diltiazem) but with a distinct mass. This allows for the accurate quantification of the analyte by comparing its signal intensity to that of the IS. The "d3" portion of the name indicates the presence of three deuterium atoms, which slightly increases the mass of Desacetyl Diltiazem-d3 compared to the unlabeled Desacetyl Diltiazem. This mass difference allows for easy separation and identification during MS analysis [].

Investigation of Diltiazem Metabolism

Desacetyl Diltiazem-d3 can also be used as a tool to investigate the metabolism of Diltiazem. Diltiazem undergoes various metabolic transformations in the body, with Desacetyl Diltiazem being one of its major metabolites. By administering Desacetyl Diltiazem-d3 alongside Diltiazem, researchers can track the metabolic fate of the drug by monitoring the presence and abundance of labeled Desacetyl Diltiazem-d3 in biological samples like blood or urine. This approach helps researchers understand the body's processing of Diltiazem and potential differences in metabolism across individuals or under specific conditions [].

Preclinical Studies

While not as common, Desacetyl Diltiazem-d3 may be employed in preclinical studies to explore the potential pharmacological effects of Desacetyl Diltiazem itself. However, it is crucial to note that the presence of deuterium atoms can sometimes alter the biological properties of a molecule. Therefore, the findings obtained using Desacetyl Diltiazem-d3 might not directly translate to the unlabeled metabolite. Further investigation with the non-deuterated form is necessary to confirm any observed effects [].

Desacetyl Diltiazem-d3 is a stable isotope-labeled derivative of Desacetyl Diltiazem, which is itself a metabolite of Diltiazem, a well-known non-dihydropyridine calcium channel blocker. The compound has the molecular formula C20_{20}H21_{21}D3_3N2_2O3_3S and a molecular weight of approximately 375.50 g/mol . The presence of deuterium (D) in its structure allows for enhanced tracking and quantification in biochemical studies, particularly in pharmacokinetics and metabolic profiling.

Desacetyl Diltiazem-d3 itself likely has no inherent pharmacological activity. Its primary value lies in its role as a tracer molecule. Because it originates from Diltiazem metabolism but incorporates deuterium, scientists can use it to investigate the metabolic fate of Diltiazem in the body []. By analyzing the distribution and excretion of Desacetyl Diltiazem-d3, researchers can gain insights into Diltiazem's absorption, metabolism, and elimination pathways.

Typical of calcium channel blockers. These may include:

  • Hydrolysis: In the presence of water, it can undergo hydrolysis to revert to its parent compound or other metabolites.
  • Oxidation and Reduction: The sulfur moiety in the compound may undergo oxidation or reduction reactions, affecting its biological activity.
  • Conjugation Reactions: It may interact with conjugating agents such as glucuronic acid or sulfate, leading to phase II metabolism.

Desacetyl Diltiazem-d3 exhibits biological activities similar to those of Diltiazem, primarily functioning as a calcium channel blocker. Its mechanisms include:

  • Vasodilation: By inhibiting calcium influx into vascular smooth muscle cells, it promotes relaxation and reduces peripheral vascular resistance.
  • Cardiac Effects: It can decrease heart rate and myocardial contractility, making it useful in managing conditions like hypertension and certain arrhythmias .

The compound's unique isotopic labeling allows for precise studies on its pharmacokinetics and metabolism in vivo.

The synthesis of Desacetyl Diltiazem-d3 typically involves:

  • Starting Material: The process begins with Diltiazem as the precursor.
  • Deuteration: Deuterium is introduced at specific positions through methods such as:
    • Exchange reactions using deuterated solvents.
    • Catalytic hydrogenation in the presence of deuterium gas.
  • Purification: The final product is purified using techniques like chromatography to isolate Desacetyl Diltiazem-d3 from unreacted materials and by-products.

Desacetyl Diltiazem-d3 serves several applications in research and clinical settings:

  • Pharmacokinetic Studies: As a labeled compound, it is used to trace metabolic pathways and understand drug interactions.
  • Clinical Research: It aids in studying the pharmacodynamics of calcium channel blockers and their effects on cardiovascular health.
  • Drug Development: Its unique properties make it valuable for developing new formulations or improving existing drugs.

Interaction studies involving Desacetyl Diltiazem-d3 focus on its effects when combined with other medications:

  • Drug-Drug Interactions: It is critical to assess how this compound interacts with other drugs metabolized by the cytochrome P450 system, especially CYP3A4, which is known to affect Diltiazem levels .
  • Clinical Implications: Understanding these interactions helps mitigate adverse effects like bradycardia or hypotension when used concurrently with other cardiovascular agents.

Several compounds share structural or functional similarities with Desacetyl Diltiazem-d3. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Features
DiltiazemCalcium Channel BlockerAntihypertensiveParent compound; widely used in clinical practice
Desacetyl DiltiazemMetaboliteCardiovascular healthActive metabolite contributing to vasodilation
O-Desacetyl-N-desmethyl Diltiazem-d3Isotope-labeledResearchUsed for tracing metabolic pathways
NifedipineCalcium Channel BlockerAntihypertensiveDihydropyridine structure; different mechanism of action
VerapamilCalcium Channel BlockerAntiarrythmicNon-dihydropyridine; affects heart rate more significantly

Desacetyl Diltiazem-d3 stands out due to its isotopic labeling, which facilitates advanced research methodologies not available with its non-labeled counterparts. This makes it particularly valuable in pharmacological studies focused on drug metabolism and interactions.

XLogP3

2.5

Dates

Modify: 2024-04-14

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